methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of a pyridine ring, followed by chlorination and esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate include:
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the methyl ester group. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(2-3-11-6)8(10)12-7/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVGFHICGCRVDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CNC2=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670387 |
Source
|
Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-71-0 |
Source
|
Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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